Cas no 1805175-09-0 (4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile)

4-Chloro-6-(diffluoromethyl)-3-methoxypyridine-2-acetonitrile is a specialized pyridine derivative with a unique substitution pattern, combining chloro, difluoromethyl, methoxy, and acetonitrile functional groups. This compound is of significant interest in agrochemical and pharmaceutical research due to its structural versatility and potential as a key intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing and electron-donating groups enhances its reactivity, making it suitable for further functionalization. Its stability under standard conditions and compatibility with various synthetic methodologies contribute to its utility in heterocyclic chemistry. Researchers value this compound for its potential applications in developing novel crop protection agents or pharmacophores.
4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile structure
1805175-09-0 structure
Product name:4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
CAS No:1805175-09-0
MF:C9H7ClF2N2O
MW:232.614487886429
CID:4869330

4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
    • Inchi: 1S/C9H7ClF2N2O/c1-15-8-5(10)4-7(9(11)12)14-6(8)2-3-13/h4,9H,2H2,1H3
    • InChI Key: MRPIDVRWJBDPLU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)F)N=C(CC#N)C=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Topological Polar Surface Area: 45.9
  • XLogP3: 1.8

4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029050354-1g
4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
1805175-09-0 97%
1g
$1,549.60 2022-04-01

Additional information on 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile

4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile: A Comprehensive Overview

The compound with CAS No. 1805175-09-0, known as 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, methoxy, and acetonitrile groups. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile in the development of novel agrochemicals and pharmaceutical agents. Its structure suggests that it could serve as a precursor for bioactive molecules due to the presence of electron-withdrawing groups like chlorine and acetonitrile, which are known to enhance the reactivity of aromatic rings. Furthermore, the difluoromethyl group introduces additional functional diversity, enabling this compound to participate in a wide range of chemical reactions.

One of the most intriguing aspects of this compound is its potential role in drug discovery. Researchers have explored its ability to inhibit specific enzymes and receptors, which could lead to the development of new therapeutic agents for conditions such as cancer, inflammation, and infectious diseases. For instance, studies have shown that analogs of 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile exhibit promising anti-inflammatory activity by modulating key signaling pathways.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The pyridine ring's inherent aromaticity and the electron-withdrawing substituents make it a candidate for use in organic electronics. Recent research has demonstrated that derivatives of this compound can be incorporated into organic semiconductors, potentially enhancing their performance in devices such as light-emitting diodes (LEDs) and field-effect transistors (FETs).

The synthesis of 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts alkylation for introducing the difluoromethyl group and nucleophilic substitution reactions for installing the acetonitrile moiety. The use of high-yielding catalysts has significantly improved the efficiency of these reactions, making large-scale production feasible.

From an environmental perspective, understanding the degradation pathways of 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile is crucial for assessing its ecological impact. Studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This suggests that it may have a relatively low environmental footprint compared to other similar compounds.

In conclusion, 4-Chloro-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile (CAS No. 1805175-09-0) is a versatile compound with immense potential across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and bioactive molecules, while its favorable environmental profile ensures sustainable use in industrial applications.

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